molecular formula C9H14O3 B2513506 6-Oxaspiro[3.5]nonane-9-carboxylic acid CAS No. 1784255-65-7

6-Oxaspiro[3.5]nonane-9-carboxylic acid

Cat. No. B2513506
CAS RN: 1784255-65-7
M. Wt: 170.208
InChI Key: SWMHBZQNFFREJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxaspiro[3.5]nonane-9-carboxylic acid is a chemical compound with the molecular formula C9H14O3 . It has a molecular weight of 170.208. The molecule contains a total of 27 bonds, including 13 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 four-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 ether (aliphatic) .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a spirocyclic system, which is a molecule containing two rings of different sizes sharing one atom . The molecule contains a four-membered ring and a six-membered ring . The presence of a carboxylic acid group (COOH) and an ether group (R-O-R’) further characterizes the molecule .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 170.21 . The compound contains a total of 26 atoms, including 14 hydrogen atoms, 9 carbon atoms, and 3 oxygen atoms .

Scientific Research Applications

Synthesis and Structural Analysis

A novel synthesis route for spirocyclic oxetanes, including derivatives similar to 6-Oxaspiro[3.5]nonane-9-carboxylic acid, has been developed, focusing on their potential in creating complex molecular structures such as tetracyclic systems and azetidine ring-opened adducts. This approach facilitates the synthesis of compounds with significant biological activities due to their unique spirocyclic frameworks (Gurry, McArdle, & Aldabbagh, 2015).

Linker for Solid-phase Synthesis

This compound derivatives have been explored as orthogonal linkers for the solid-phase synthesis of base-sensitive oligonucleotides. This innovative application underscores the compound's utility in facilitating the synthesis and release of oligonucleotides with biodegradable phosphate protection, presenting a significant advancement in biochemical synthesis techniques (Leisvuori et al., 2008).

Biocatalytic Desymmetrization

The desymmetrization of 6-oxaspiro[3.3]heptane-2-carboxylic acid derivatives via biocatalytic ketoreductase-mediated reduction has been employed to access enantiomers with high enantiomeric excess. This method demonstrates the potential of utilizing spirocyclic compounds in the synthesis of chiral building blocks for pharmaceutical development, maintaining high enantiopurity throughout the conversion process (O'Dowd et al., 2022).

Synthesis of Amino Acids Analogues

The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and its analogues highlights the application of this compound derivatives in creating sterically constrained amino acids. These compounds are valuable for chemistry, biochemistry, and drug design, contributing to the development of novel therapeutics and biochemical tools (Radchenko, Grygorenko, & Komarov, 2010).

Cycloaddition Reactions

Exploration of cycloaddition reactions involving 6,6-dialkyl-5,7-dioxo-4,8-dioxaspiro[2.5]octane-1,1,2,2-tetracarbonitriles with O-centered nucleophiles illustrates the reactivity and versatility of spirocyclic compounds in forming complex structures. These reactions underline the compound's significance in organic synthesis, enabling the development of novel cyclopropane derivatives and azabicyclo hexene dicarbonitriles (Kayukova et al., 2006).

Safety and Hazards

The safety information for 6-Oxaspiro[3.5]nonane-9-carboxylic acid indicates that it may cause skin irritation, allergic skin reactions, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and following proper handling and storage procedures .

properties

IUPAC Name

6-oxaspiro[3.5]nonane-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-8(11)7-2-5-12-6-9(7)3-1-4-9/h7H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMHBZQNFFREJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)COCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.